molecular formula C27H44O B1436304 4-Cholesten-3-one-4-13C CAS No. 68165-57-1

4-Cholesten-3-one-4-13C

Cat. No.: B1436304
CAS No.: 68165-57-1
M. Wt: 385.6 g/mol
InChI Key: NYOXRYYXRWJDKP-HLMQNULZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cholesten-3-one-4-13C is a useful research compound. Its molecular formula is C27H44O and its molecular weight is 385.6 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 4-Cholesten-3-one-4-13C are enzymes involved in lipid metabolism and cholesterol transporters . It has been found to decrease the mRNA expression of enzymes such as ACC1, FASN, SCD1, and HMGCR, which are involved in lipogenesis and cholesterol synthesis . Additionally, this compound increases the expression of ABCG1 and ABCA1, transporters involved in cholesterol efflux .

Mode of Action

This compound interacts with its targets by altering lipid metabolism and membrane raft integrity . It reduces lipogenesis and enhances LXR-dependent cholesterol transporters . This compound is highly mobile in membranes and influences cholesterol flip-flop and efflux .

Biochemical Pathways

This compound affects the lipid metabolism pathway. It decreases the expression of enzymes involved in lipogenesis and cholesterol synthesis, such as ACC1, FASN, SCD1, and HMGCR . It also enhances the expression of ABCG1 and ABCA1, transporters involved in cholesterol efflux . These changes disrupt the integrity of membrane rafts, which are plasma membrane microdomains enriched in cholesterol and sphingolipids .

Pharmacokinetics

The pharmacokinetics of this compound primarily involve its production and purification. It is produced directly from cholesterol oxidase (COD) using an aqueous/organic two-phase system . This process simplifies and accelerates the production, benefiting the subsequent separation and purification process .

Result of Action

The action of this compound results in decreased cell viability and migration capacity . It disrupts membrane rafts, which serve as platforms for signaling regulation in cancer cells . This disruption is due to the alteration of LXR-dependent lipid metabolism without increasing lipogenesis . The compound exerts promising antitumor activity by altering lipid metabolism in breast cancer cells .

Action Environment

The action of this compound is influenced by environmental factors. The bioconversion of cholesterol into this compound most likely takes place at the interface of the aqueous/organic biphasic system . The compound is water-soluble and may spread in water systems . It is also known to be highly mobile in membranes, influencing cholesterol flip-flop and efflux .

Biochemical Analysis

Biochemical Properties

4-Cholesten-3-one-4-13C plays a significant role in biochemical reactions as an intermediate oxidation product of cholesterol. It is primarily metabolized in the liver, where it interacts with various enzymes and proteins. One of the key enzymes involved is cholesterol oxidase, which catalyzes the oxidation of cholesterol to this compound. This compound is highly mobile within cell membranes, influencing cholesterol flip-flop and efflux. It interacts with membrane proteins and lipids, affecting membrane fluidity and function .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. In cancer cells, such as breast cancer cell lines MCF-7 and MDA-MB-231, it decreases cell viability and alters membrane raft-localized epidermal growth factor receptor expression by reducing lipogenesis and enhancing liver X receptor-dependent cholesterol transporters . This compound also disrupts membrane rafts and inhibits cell migration, demonstrating its potential as an antitumor agent .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions and pathways. It promotes the generation of reactive oxygen species, which transiently activate AMP-activated protein kinase alpha1 and increase hypoxia-inducible factor 1 alpha expression . This leads to autophagy and the release of high mobility group box 1 from nuclei to cytoplasm, blocking nuclear translocation of hypoxia-inducible factor 1 alpha and activation of matrix metalloproteinases 2 and 9 . Additionally, this compound induces time-dependent phosphorylation of caveolin-1, Akt, and nuclear factor kappa B, affecting various signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound remains in cells for over a day without extracellular acceptors, but is released more readily than cholesterol when acceptors are present . Over time, this compound induces autophagy and affects cellular signaling pathways, leading to long-term functional changes in cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses have been shown to inhibit lung adenocarcinoma cell migration and invasion with minimal effects on cell viability . Higher doses may lead to increased reactive oxygen species generation and autophagy, potentially causing adverse effects . It is important to carefully monitor dosage to avoid toxicity and ensure therapeutic efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in the liver. It is metabolized by cholesterol oxidase and other enzymes involved in cholesterol metabolism . This compound influences lipogenesis by decreasing the expression of acetyl-CoA carboxylase 1, fatty acid synthase, and stearoyl-CoA desaturase 1 . It also enhances the expression of ATP-binding cassette transporters G1 and A1, promoting cholesterol efflux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. It is highly mobile within cell membranes, affecting membrane fluidity and function . The compound’s distribution is influenced by its interactions with liver X receptor-dependent cholesterol transporters, which facilitate its efflux from cells .

Subcellular Localization

This compound primarily localizes to cell membranes, where it interacts with membrane proteins and lipids . Its subcellular localization affects its activity and function, as it influences membrane fluidity and the organization of membrane rafts . The compound’s localization is also affected by post-translational modifications and targeting signals that direct it to specific compartments or organelles .

Properties

IUPAC Name

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25H,6-16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1/i17+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOXRYYXRWJDKP-HLMQNULZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=[13CH]C(=O)CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cholesten-3-one-4-13C
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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